molecular formula C17H17NO5 B11127672 methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate

methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate

Cat. No.: B11127672
M. Wt: 315.32 g/mol
InChI Key: PADOFWZCJJWGAS-OBGWFSINSA-N
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Preparation Methods

The synthesis of methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate involves several steps. One common method includes the condensation of 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction mechanisms that regulate cellular responses to external stimuli .

Comparison with Similar Compounds

Methyl {3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 2-[4-[(E)-C-benzyl-N-hydroxycarbonimidoyl]-3-hydroxyphenoxy]acetate

InChI

InChI=1S/C17H17NO5/c1-22-17(20)11-23-13-7-8-14(16(19)10-13)15(18-21)9-12-5-3-2-4-6-12/h2-8,10,19,21H,9,11H2,1H3/b18-15+

InChI Key

PADOFWZCJJWGAS-OBGWFSINSA-N

Isomeric SMILES

COC(=O)COC1=CC(=C(C=C1)/C(=N/O)/CC2=CC=CC=C2)O

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)C(=NO)CC2=CC=CC=C2)O

Origin of Product

United States

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